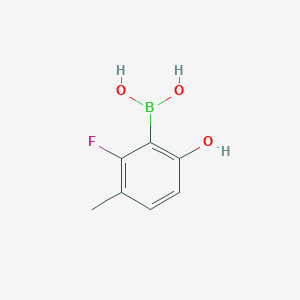
(2-Fluoro-6-hydroxy-3-methylphenyl)boronic acid
描述
(2-Fluoro-6-hydroxy-3-methylphenyl)boronic acid is an organoboron compound with the molecular formula C7H8BFO3. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a fluorine atom, a hydroxyl group, and a methyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-6-hydroxy-3-methylphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the hydroboration of an appropriate aryl halide. For instance, the reaction of 2-fluoro-6-hydroxy-3-methylphenyl bromide with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst can yield the desired boronic acid .
Industrial Production Methods
Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity .
化学反应分析
Types of Reactions
(2-Fluoro-6-hydroxy-3-methylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol or quinone derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Formed through oxidation reactions.
科学研究应用
Chemistry
(2-Fluoro-6-hydroxy-3-methylphenyl)boronic acid is widely used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling. These biaryl compounds are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine
In medicinal chemistry, boronic acids are explored for their potential as enzyme inhibitors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, making them useful in the design of protease inhibitors and other therapeutic agents .
Industry
Boronic acids are used in the development of sensors and materials. Their ability to form reversible covalent bonds with diols makes them useful in the design of glucose sensors and other diagnostic tools .
作用机制
The mechanism of action of (2-Fluoro-6-hydroxy-3-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the carbon-carbon bond. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst .
相似化合物的比较
Similar Compounds
2-Fluoro-6-methoxyphenylboronic acid: Similar structure but with a methoxy group instead of a hydroxyl group.
3-Fluorophenylboronic acid: Lacks the hydroxyl and methyl groups, making it less functionalized.
Uniqueness
(2-Fluoro-6-hydroxy-3-methylphenyl)boronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. The presence of both electron-donating (hydroxyl and methyl) and electron-withdrawing (fluorine) groups on the phenyl ring can influence its reactivity and make it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
(2-fluoro-6-hydroxy-3-methylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3,10-12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBYPAUPNICLEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)C)O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2927929.png)
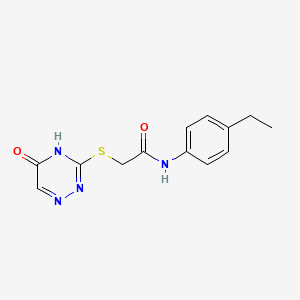
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-bromophenyl)propanamide](/img/structure/B2927932.png)
![N-[3-(benzyloxy)pyridin-2-yl]-2,2-diphenylacetamide](/img/structure/B2927935.png)
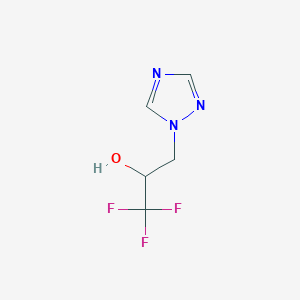
![methyl 2-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-amido]benzoate](/img/structure/B2927937.png)

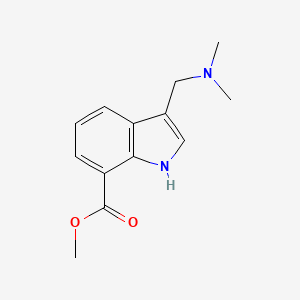
![2-cyclohexyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2927943.png)
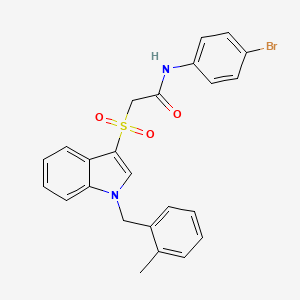
![2,6-Dioxa-9-azaspiro[3.6]decane](/img/structure/B2927947.png)
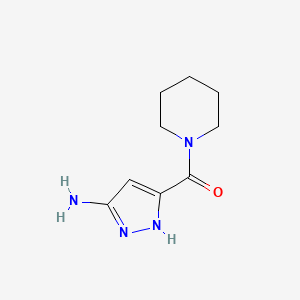
![3-(4-Fluorophenyl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2927951.png)
![1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid](/img/structure/B2927952.png)
